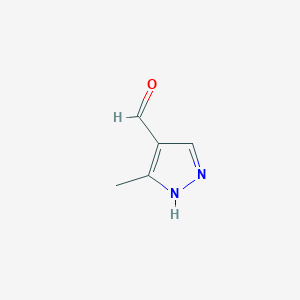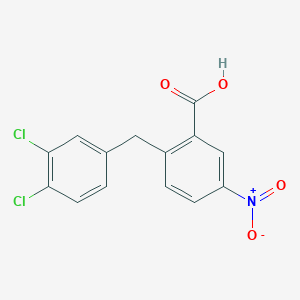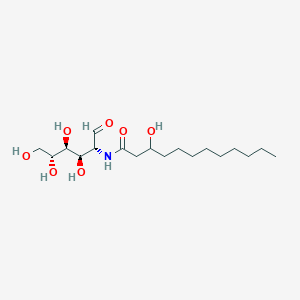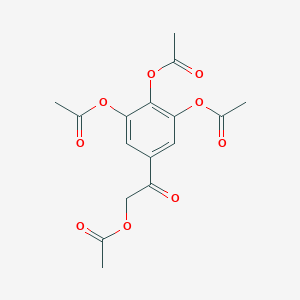
Cyclo(-ala-gly)
准备方法
合成路线与反应条件
环丙基-甘氨酸二肽可以通过线性二肽的环化合成。一种常见的方法是使用肽偶联试剂(如二环己基碳二亚胺(DCC)和1-羟基苯并三唑(HOBt))来促进丙氨酸和甘氨酸之间肽键的形成。 反应通常在温和条件下,于有机溶剂如二甲基甲酰胺(DMF)中进行 .
工业生产方法
环丙基-甘氨酸二肽的工业生产可能涉及使用真菌Penicillium thomi的发酵过程。 该真菌在受控条件下培养以产生所需的代谢产物,然后使用色谱技术进行提取和纯化 .
化学反应分析
反应类型
环丙基-甘氨酸二肽会发生各种化学反应,包括:
氧化: 该反应可以通过过氧化氢或高锰酸钾等氧化剂促进。
还原: 还原反应可以使用硼氢化钠等还原剂进行。
取代: 可能发生亲核取代反应,其中亲核试剂取代化合物中的官能团。
常用试剂和条件
氧化: 过氧化氢于水性介质中。
还原: 硼氢化钠于甲醇中。
取代: 胺类或硫醇类等亲核试剂于二氯甲烷等有机溶剂中。
主要产物
这些反应产生的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生羟基化衍生物,而还原可能产生化合物的还原形式 .
科学研究应用
环丙基-甘氨酸二肽在科学研究中有多种应用:
化学: 用作研究肽键形成和环化反应的模型化合物。
生物学: 研究它在细胞过程中的作用以及作为抗癌细胞的潜在细胞毒剂。
医学: 研究其潜在的治疗应用,尤其是由于其细胞毒性而用于癌症治疗。
作用机制
环丙基-甘氨酸二肽通过多种分子靶点和途径发挥作用。研究表明,它通过干扰真菌生长过程来抑制黄曲霉中黄曲霉毒素的产生。 该化合物不抑制重组谷胱甘肽-S-转移酶,表明其作用机制与其他二酮哌嗪不同 .
相似化合物的比较
环丙基-甘氨酸二肽可以与其他环状二肽进行比较,例如:
环甘氨酸二肽: 由两个甘氨酸残基组成,它表现出不同的化学性质和生物活性。
环丙氨酸二肽: 由两个丙氨酸残基组成,它具有类似的细胞毒性,但其与生物靶点的特定相互作用有所不同。
环甘氨酸-缬氨酸二肽: 包含甘氨酸和缬氨酸,显示出独特的片段化途径和生物活性
属性
IUPAC Name |
3-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCHEGCKVBMSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875603 | |
| Record name | Piperazine-2,5-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
250 mg/mL | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4526-77-6 | |
| Record name | Cyclo(alanyl-glycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine-2,5-dione, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 °C | |
| Record name | L-Cyclo(alanylglycyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of (3S)-3-methylpiperazine-2,5-dione?
A1: (3S)-3-methylpiperazine-2,5-dione has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol. Its structure has been investigated using spectroscopic techniques, particularly 1H NMR, to determine the configuration at specific carbon atoms and analyze its conformational preferences. [, , ]
Q2: How does the stereochemistry of (3S)-3-methylpiperazine-2,5-dione influence its reactivity?
A2: Research has shown that the stereochemistry at the C-3 position of (3S)-3-methylpiperazine-2,5-dione plays a crucial role in its reactivity. For example, treatment with LHDMS followed by alkylation with methyl iodide yields the (3S,6S)-3,6-dimethyl derivative with high diastereoselectivity (98% de) when starting from the (3S)-enantiomer. Interestingly, a different diastereomeric ratio is observed when starting from the (3R)-enantiomer, highlighting the importance of stereochemistry in controlling the reaction outcome. [, ]
Q3: What are the applications of (3S)-3-methylpiperazine-2,5-dione in organic synthesis?
A3: (3S)-3-methylpiperazine-2,5-dione serves as a valuable starting material for synthesizing both (S)- and (R)-alanine. Cleavage of the heterocyclic ring in specific derivatives of (3S)-3-methylpiperazine-2,5-dione, achieved using hydroiodic acid, provides access to these enantiomerically pure amino acids. This methodology presents a convenient approach for obtaining these essential building blocks for various applications. []
Q4: Have there been any computational studies on (3S)-3-methylpiperazine-2,5-dione and related cyclic dipeptides?
A4: Yes, computational methods like molecular mechanics (MMPMI) have been employed to investigate the conformational preferences of (3S)-3-methylpiperazine-2,5-dione and its derivatives. [] Furthermore, theoretical calculations have been used to predict the π-π* absorption and circular dichroic (CD) spectra of various cyclic dipeptides, including cyclo(-Ala-Gly). These studies provide insights into the electronic structure and chiroptical properties of these compounds. [, ]
Q5: Are there any known natural sources of (3S)-3-methylpiperazine-2,5-dione?
A5: (3S)-3-methylpiperazine-2,5-dione, specifically referred to as cyclo(-Ala-Gly) in this context, has been identified as one of several diketopiperazines found in roasted cocoa beans. [] These compounds, alongside theobromine, contribute to the characteristic bitter taste of cocoa.
Q6: Has (3S)-3-methylpiperazine-2,5-dione been studied in the context of protein stability?
A6: While (3S)-3-methylpiperazine-2,5-dione itself might not be the direct focus of protein stability studies, related cyclic dipeptides (CDs) are utilized as model systems. Researchers investigate their thermodynamic properties in various solutions, including osmolytes and denaturants, to understand how these solutes affect protein stability. For instance, the transfer free energies of CDs from water to solutions containing osmolytes like TMAO or denaturants like GdnHCl provide valuable information about solute-model interactions. [] These insights can be extrapolated to understand the impact of these solutions on protein behavior.
Q7: What is the significance of studying the transfer free energies of cyclic dipeptides?
A7: By measuring the transfer free energies (ΔG'(tr)) of cyclic dipeptides from water to solutions containing different co-solvents, like osmolytes or ionic liquids, researchers can deduce the nature of interactions between these co-solvents and the peptide backbone or specific amino acid side chains. Positive ΔG'(tr) values indicate unfavorable interactions, implying that the co-solvent tends to be excluded from the peptide surface, potentially leading to protein stabilization. This approach helps decipher the molecular mechanisms behind the stabilizing or destabilizing effects of various co-solvents on proteins. [, ]
Q8: Are there any studies focusing on the mass spectrometry of (3S)-3-methylpiperazine-2,5-dione derivatives?
A8: Yes, the mass spectra of trifluoroacetyl derivatives of various 2,5-diketopiperazines, including those containing alanine and glycine residues, have been investigated using GC-MS. [] This research focused on identifying characteristic fragmentation patterns, providing valuable information for the structural characterization of these compounds.
Q9: Has (3S)-3-methylpiperazine-2,5-dione or related compounds been isolated from any other natural sources?
A9: Besides cocoa beans, other natural sources yield cyclic peptides structurally related to (3S)-3-methylpiperazine-2,5-dione. For instance, the roots of Pseudostellaria heterophylla have been found to contain several cyclic peptides, some incorporating alanine and glycine in their structures. [] These discoveries highlight the presence and potential biological significance of such cyclic peptides in various natural contexts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


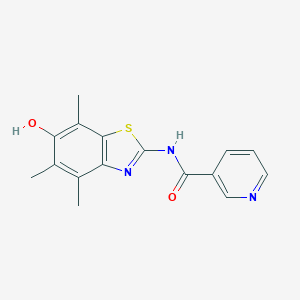
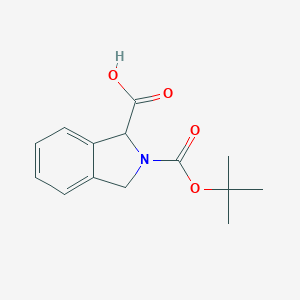
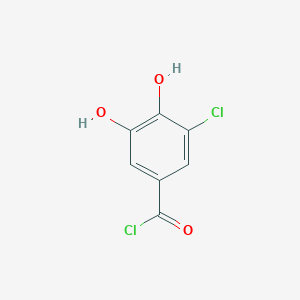
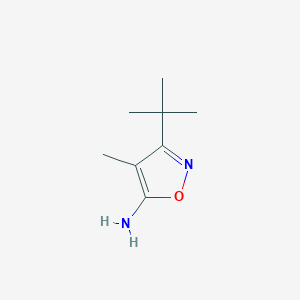
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)


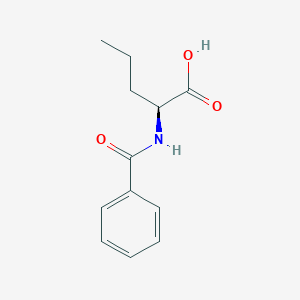
![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
